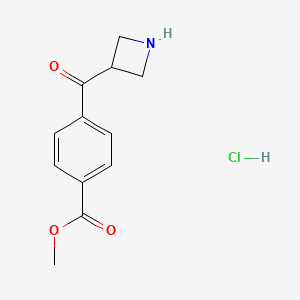

Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride

Description

Table 1: Elemental Composition

| Element | Quantity | Atomic Weight (g/mol) | Contribution (%) |

|---|---|---|---|

| Carbon | 12 | 12.01 | 56.38 |

| Hydrogen | 14 | 1.008 | 5.52 |

| Chlorine | 1 | 35.45 | 13.86 |

| Nitrogen | 1 | 14.01 | 5.48 |

| Oxygen | 3 | 16.00 | 18.76 |

Key observations :

- The high carbon content (56.38%) reflects the aromatic benzene and azetidine rings.

- The presence of chlorine (13.86%) confirms the hydrochloride salt form.

- Oxygen’s contribution (18.76%) arises from ester (-COOCH₃) and carbonyl (-CO-) groups.

Structural Features: Azetidine and Benzoate Motifs

Azetidine Motif

Azetidine is a four-membered saturated heterocycle containing one nitrogen atom. Key structural attributes include:

- Ring strain : The bond angles in azetidine (≈ 88° for C-N-C) deviate significantly from the ideal tetrahedral angle (109.5°), creating substantial ring strain.

- Conformational flexibility : Despite strain, azetidine exhibits limited puckering compared to larger rings like pyrrolidine.

- Functionalization : The 3-carbonyl group enhances electrophilicity, enabling nucleophilic reactions at the carbonyl carbon.

Benzoate Motif

The benzoate component consists of:

- Benzene ring : A planar aromatic system with delocalized π-electrons.

- Methoxycarbonyl group : An ester (-COOCH₃) at the para position, contributing to:

Structural Interactions

Table 2: Key Bond Lengths and Angles

Spectroscopic Characterization

- Infrared (IR) spectroscopy :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch of ester and carbonyl).

- N–H stretch (protonated azetidine) at ~2500 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR :

- δ 3.90 ppm (s, 3H, OCH₃).

- δ 4.20–4.50 ppm (m, 4H, azetidine CH₂).

- ¹³C NMR :

- δ 167.5 ppm (ester carbonyl).

- δ 172.0 ppm (azetidine carbonyl).

- ¹H NMR :

Properties

Molecular Formula |

C12H14ClNO3 |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

methyl 4-(azetidine-3-carbonyl)benzoate;hydrochloride |

InChI |

InChI=1S/C12H13NO3.ClH/c1-16-12(15)9-4-2-8(3-5-9)11(14)10-6-13-7-10;/h2-5,10,13H,6-7H2,1H3;1H |

InChI Key |

RFCHSRJMAZZUTD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid derivatives are key intermediates. According to patent WO2004035538A1, azetidine-3-carboxylic acid can be prepared by reacting suitable precursors such as halogenated benzoic acid derivatives with azetidine-3-carboxylic acid in the presence of weak bases (e.g., sodium carbonate, potassium carbonate, triethylamine) in solvents like methanol, ethanol, or acetonitrile at or above room temperature. This method yields high purity products with yields around 86% after solvent extraction and concentration steps.

Another approach involves the hydrolysis of N-benzyl-3-cyanoazetidine to N-benzylazetidine-3-carboxylic acid methyl ester, followed by hydrolysis to the acid. This process uses strong acids such as sulfuric acid or hydrogen chloride at elevated temperatures (50–100 °C) in methanol, followed by basification and extraction with organic solvents like methylene chloride. The methyl ester intermediate is then hydrolyzed with hot water to yield the acid.

Coupling to Form Methyl 4-(azetidine-3-carbonyl)benzoate

The coupling step involves acylation of the azetidine ring with methyl 4-(carboxy)benzoate or its activated derivatives. This can be achieved by:

- Using acid chlorides or activated esters of 4-(carboxy)benzoate.

- Employing coupling reagents such as carbodiimides (e.g., DCC) or other peptide coupling agents.

- Conducting the reaction in solvents like dichloromethane or ethanol under controlled temperature to avoid ring opening or side reactions.

The reaction conditions are optimized to maintain the integrity of the azetidine ring and achieve high coupling efficiency.

Formation of Hydrochloride Salt

The final step involves converting the free base methyl 4-(azetidine-3-carbonyl)benzoate to its hydrochloride salt. This is typically done by:

- Bubbling hydrogen chloride gas through a stirred suspension of the compound in ethanol at 0 °C.

- Heating the suspension to reflux for 12 hours to ensure complete salt formation.

- Cooling and filtering the precipitated hydrochloride salt.

- Washing with methyl tert-butyl ether to purify the product.

This method yields the hydrochloride salt as a crystalline solid with high purity and good yield (62–89.5% depending on the substrate).

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azetidine-3-carboxylic acid synthesis | Halogenated benzoic acid + azetidine-3-carboxylic acid + weak base (Na2CO3, K2CO3, Et3N) | Methanol, ethanol, acetonitrile | Room temp or above | ~86 | Solvent extraction and concentration steps |

| Hydrolysis of N-benzyl-3-cyanoazetidine | Methanol + strong acid (H2SO4 or HCl), reflux | Methanol | 50–100 °C | Not specified | Followed by basification and extraction |

| Coupling to methyl 4-(azetidine-3-carbonyl)benzoate | Acid chloride or activated ester + azetidine derivative + coupling agent | Dichloromethane, ethanol | Controlled (ambient to reflux) | Not specified | Avoid ring opening, optimize coupling |

| Hydrochloride salt formation | HCl gas bubbling + reflux | Ethanol | 0 °C to reflux | 62–89.5 | Precipitation and washing with MTBE |

- The use of weak bases and compatible solvents in the azetidine-3-carboxylic acid formation step ensures high yield and purity, minimizing losses in aqueous layers.

- Hydrolysis of nitrile precursors under acidic reflux conditions is effective but requires careful control to avoid side reactions and facilitate product isolation.

- Coupling reactions must be carefully controlled to preserve the azetidine ring, which is sensitive to harsh conditions.

- Formation of the hydrochloride salt improves compound stability and facilitates purification by crystallization.

- Analytical techniques such as ESI-MS and LC are used to monitor reaction progress and confirm product identity.

The preparation of methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride involves a multi-step synthetic route starting from azetidine-3-carboxylic acid derivatives, followed by coupling with benzoate esters and final salt formation. The process requires careful selection of reagents, solvents, and reaction conditions to achieve high yields and purity. The hydrochloride salt is typically obtained by treatment with hydrogen chloride gas in ethanol, yielding a stable crystalline product suitable for further research and application.

Chemical Reactions Analysis

Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride undergoes various types of chemical reactions due to the presence of the azetidine ring and ester functional group. Common reactions include:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the azetidine ring.

Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride has shown potential as an intermediate in the synthesis of bioactive compounds. It is particularly relevant in the development of pharmaceuticals targeting specific receptors.

- Receptor Agonists : The compound serves as a precursor for azetidine-3-carboxylic acid, which is utilized in the preparation of certain receptor agonists. These agonists have applications in immunosuppressive therapies, indicating the compound's relevance in drug development for autoimmune diseases and transplant rejection .

- Anti-Cancer Research : Analogous compounds derived from azetidine structures have been explored for their anti-cancer properties. Research has indicated that these compounds can inhibit tubulin polymerization, similar to known anti-cancer agents like combretastatin A-4. This suggests that this compound may also possess cytotoxic effects against cancer cells .

Organic Synthesis

The synthesis of this compound involves several key steps that highlight its utility in organic chemistry.

- Synthetic Routes : Efficient synthetic methodologies have been developed for creating azetidine derivatives, including this compound. For instance, one approach involves the use of readily available reagents and avoids toxic substances, enhancing the practicality of large-scale production .

- Heterocyclic Chemistry : The compound is part of a broader class of heterocyclic compounds that are essential in organic synthesis. Its structure allows for modifications that can lead to various derivatives with distinct biological activities .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride is largely influenced by the reactivity of the azetidine ring. The ring strain facilitates various chemical transformations, including ring-opening and substitution reactions. These reactions can interact with molecular targets such as enzymes and receptors, leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons:

Structural Differences and Reactivity Azetidine vs. Pyrrolidine Rings: The 4-membered azetidine ring in the target compound introduces greater steric strain compared to the 5-membered pyrrolidine in Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride. This strain may enhance reactivity in nucleophilic substitutions or hydrogen-bonding interactions, making the azetidine derivative more suitable for targeted drug delivery . Functional Groups: The azetidine is linked via a carbonyl group, whereas pyrrolidine derivatives (e.g., Methyl 4-(3-pyrrolidinyloxy)benzoate HCl) feature an ether linkage.

Synthetic Accessibility Microwave-assisted synthesis (as seen in ) is a common method for benzoate derivatives. For example, Methyl 4-(bromomethyl)benzoate (a precursor) achieved a 47% yield after hydrolysis under conventional heating . Tetrazole-containing analogs (e.g., II-5b and II-5c in ) show moderate-to-high yields (84% for II-5b), suggesting that substituent complexity impacts synthetic efficiency .

Physicochemical Properties Melting Points: Tetrazole derivatives (II-5b and II-5c) exhibit higher melting points (155–192°C) compared to azetidine or pyrrolidine derivatives, likely due to stronger intermolecular interactions from the tetrazole ring .

Applications

- Drug Development : Tetrazole derivatives in act as histone deacetylase (HDAC) inhibitors, highlighting their role in epigenetic regulation. The azetidine derivative’s compact structure may offer advantages in isoform selectivity for HDACs or other enzymes .

- Industrial Use : Pyrrolidine derivatives (e.g., Methyl 4-(3-pyrrolidinyloxy)benzoate HCl) are produced industrially at 99% purity, suggesting scalability for the azetidine analog with optimized protocols .

Biological Activity

Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride is an organic compound with a unique structure that combines a benzoate moiety with an azetidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features:

- Azetidine Ring : A five-membered saturated heterocycle containing one nitrogen atom.

- Benzoate Moiety : Comprising a benzene ring attached to a carboxylate group.

This structural complexity may enhance its ability to interact with biological targets, potentially influencing its pharmacological properties .

Antimicrobial Properties

Research indicates that compounds with similar structures to methyl 4-(azetidine-3-carbonyl)benzoate exhibit significant antimicrobial activity. For instance, in studies comparing various derivatives, certain analogues demonstrated potent inhibition against bacterial and fungal strains through mechanisms such as enzyme inhibition and membrane disruption .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Methyl 4-(azetidine-3-carbonyl)benzoate | <1 | Staphylococcus aureus |

| Compound 9a (related analogue) | 0.03 | E. coli |

| Ketoconazole (standard drug) | 0.04 | Candida albicans |

Anti-inflammatory Effects

Preliminary studies suggest that methyl 4-(azetidine-3-carbonyl)benzoate may possess anti-inflammatory properties. The azetidine ring could facilitate interactions with inflammatory mediators or enzymes involved in inflammatory pathways. However, specific data on its anti-inflammatory activity remains limited and requires further investigation .

Anticancer Potential

The compound's structural features indicate possible anticancer activity. Similar azetidine derivatives have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Ongoing research aims to elucidate the precise mechanisms by which methyl 4-(azetidine-3-carbonyl)benzoate exerts its effects on cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 4-(azetidine-3-carbonyl)benzoate and related compounds:

- Antimycobacterial Activity : Research using microplate Alamar blue assays has shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) below 1 µg/mL against Mycobacterium tuberculosis, indicating strong potential as anti-TB agents .

- Cytotoxicity Assessments : In vitro tests on mammalian cell lines (e.g., Vero cells) have been conducted to evaluate cytotoxicity, with promising results showing low toxicity profiles for several derivatives .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various biological targets, suggesting that structural modifications can enhance their efficacy against specific pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.